molecular formula C10H11N3O4S B1420948 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide CAS No. 1240527-24-5

4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

Cat. No.: B1420948
CAS No.: 1240527-24-5
M. Wt: 269.28 g/mol
InChI Key: FESXHSNRDOBCFP-UHFFFAOYSA-N
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Description

“4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C10H11N3O4S and a molecular weight of 269.28 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study focused on the synthesis of a sulfonamide compound similar to 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide and its structural characterization using techniques like FTIR, NMR, X-ray diffraction, and thermal analysis. The study also employed Density Functional Theory (DFT) for molecular geometry and vibrational frequency calculations (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

  • Crystal Structure Elucidation : Another research focused on the synthesis and crystal structure of a new Schiff base related to this compound. This study provided insights into the molecular conformation of the compound, determined by single crystal X-ray diffraction analysis (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

  • Antitumor and Antiproliferative Activity : A study explored the antitumor and antiproliferative activities of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives. These compounds showed nanomolar level antiproliferative activities against various cancer cell lines, indicating potential as anticancer agents (Fortin et al., 2011).

  • Antimicrobial Activity : Research on the synthesis and antimicrobial activity of new N-ethyl-N-methyl benzene sulfonamide derivatives revealed their potential in combatting microbial infections. The structural confirmation and activity analysis provided insights into the potential of these compounds in pharmaceutical applications (El-Morsy, 2014).

  • Inhibitory Effects on Carbonic Anhydrase Isoenzymes : A study on polymethoxylated-pyrazoline benzene sulfonamides highlighted their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibited significant activity, suggesting their potential use in therapeutic applications (Kucukoglu et al., 2016).

  • Antibacterial and Antifungal Activities : Sulfonamide metal complexes were synthesized and found to have significant antibacterial and antifungal properties. This study highlights the potential of sulfonamide compounds in developing new antimicrobial agents (Pervaiz et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in pharmaceutical testing , but more research would be needed to confirm its potential applications and efficacy.

Properties

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-2-4-7(5-3-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESXHSNRDOBCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 2
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 3
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 4
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 5
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Reactant of Route 6
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4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide

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